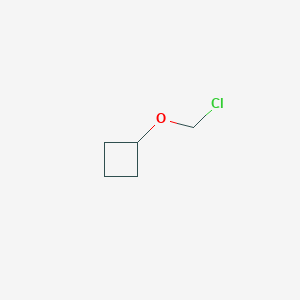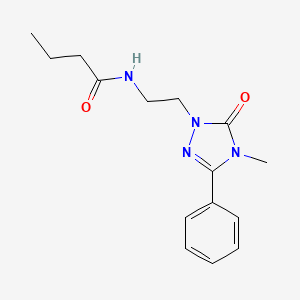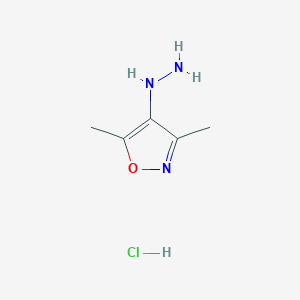
(Chloromethoxy)cyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Chloromethoxy)cyclobutane is an organic compound with the chemical formula C5H9ClO. It is composed of a cyclobutane ring, which is a four-membered ring of carbon atoms, with a chloromethoxy group attached . This compound is typically a liquid and is stored at a temperature of 4 °C .
Molecular Structure Analysis
Cyclobutane, the core structure of (Chloromethoxy)cyclobutane, is a cyclic molecule composed of four carbon atoms. The carbon atoms form a square planar shape, deviating from the optimal 109.5-degree bond angle in sp3 hybridized carbons. This deviation creates significant ring strain, making cyclobutane less stable compared to other cycloalkanes .
Chemical Reactions Analysis
Cyclobutane derivatives are relatively reactive due to their ring strain, leading to an increased susceptibility to reactions such as halogenation . Under certain conditions, cyclobutane can undergo ring-opening reactions, transforming into a straight-chain alkane .
Wissenschaftliche Forschungsanwendungen
Cyclobutane-Containing Alkaloids and Drug Discovery
Research on cyclobutane-containing alkaloids, isolated from both terrestrial and marine species, reveals a variety of biological activities, including antimicrobial, antibacterial, and antitumor effects. These compounds serve as important leads in drug discovery due to their diverse structures and biological functions. The synthesis, origins, and potential new applications predicted by computer models underline the significance of cyclobutane structures in medicinal chemistry and drug development (Sergeiko, Poroikov, Hanuš, & Dembitsky, 2008).
Environmental Remediation and Pollutant Degradation
Chlorinated volatile organic compounds (Cl-VOCs), which include structures similar to (chloromethoxy)cyclobutane, are extensively used in industrial applications. These compounds are ubiquitous environmental pollutants due to their use as solvents and in various commercial products. Research emphasizes the importance of understanding the sources, human health impacts, and remediation technologies for Cl-VOCs. This includes advanced oxidation processes and bioremediation techniques for the efficient degradation and removal of these pollutants from the environment (Huang, Lei, Wei, & Zeng, 2014).
Biotechnological Applications: Enzymatic Degradation
Laccases, enzymes capable of oxidizing both phenolic and non-phenolic lignin-related compounds as well as various environmental pollutants, have significant applications in biotechnological processes. These include the detoxification of industrial effluents, bioremediation of contaminated soils, and as components in water purification systems. The versatility of laccases in degrading a wide range of xenobiotic substances highlights the potential of using enzyme-based technologies for environmental clean-up, including the degradation of complex organic molecules that may include cyclobutane derivatives (Couto & Herrera, 2006).
Eigenschaften
IUPAC Name |
chloromethoxycyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c6-4-7-5-2-1-3-5/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIJSUXTOPVRSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Chloromethoxy)cyclobutane | |
CAS RN |
104620-74-8 |
Source


|
| Record name | (chloromethoxy)cyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid](/img/structure/B2978390.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1H-indole-2-carboxamide](/img/structure/B2978392.png)
![[(4-Chlorophenyl)sulfonyl]ethyl[3-(fluoren-9-ylideneazamethoxy)-2-hydroxypropy l]amine](/img/structure/B2978394.png)





![Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-2-phenyl-, methylester](/img/structure/B2978408.png)
![(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2978409.png)

![N-Methyl-1-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate](/img/no-structure.png)
![7-(2-methoxyphenyl)-4-(methylsulfanyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2978413.png)